molecular formula C14H8Cl2FN B14051114 (2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile

(2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile

Cat. No.: B14051114
M. Wt: 280.1 g/mol
InChI Key: STCBHHXCMWYBSN-UHFFFAOYSA-N
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Description

(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile is a chemical compound with the molecular formula C14H8Cl2FN. It belongs to the class of biphenyl derivatives, which are compounds consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with an acetonitrile group.

Preparation Methods

The synthesis of (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’,4’-dichloro-3-fluorobiphenyl and acetonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorine and fluorine atoms on the biphenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biological systems.

    Medicine: This compound is investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with molecular targets and pathways within biological systems. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The acetonitrile group may also play a role in its overall activity and stability.

Comparison with Similar Compounds

(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile can be compared with other biphenyl derivatives, such as:

    (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol: This compound has a methanol group instead of an acetonitrile group, which can affect its reactivity and applications.

    (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid: The presence of an acetic acid group in this compound can lead to different chemical properties and uses.

    Other Biphenyl Derivatives: Various other derivatives with different substituents on the biphenyl ring can be synthesized, each with unique properties and applications.

Properties

Molecular Formula

C14H8Cl2FN

Molecular Weight

280.1 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenyl)-6-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-9-4-5-11(13(16)8-9)10-2-1-3-14(17)12(10)6-7-18/h1-5,8H,6H2

InChI Key

STCBHHXCMWYBSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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